3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide
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Overview
Description
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is a complex organic compound that features a benzamide core linked to a piperidine ring, which is further connected to an oxidopyridinium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Oxidation of Pyridine: The pyridine ring is oxidized to form the 1-oxidopyridinium ion.
Coupling Reactions: The piperidine and oxidopyridinium moieties are coupled with the benzamide core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine rings.
Reduction: Reduction reactions can target the oxidopyridinium moiety, converting it back to pyridine.
Substitution: The benzamide and piperidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could regenerate the parent pyridine compound.
Scientific Research Applications
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide involves its interaction with specific molecular targets. The oxidopyridinium moiety can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-ethenyl-1-oxidopyridin-1-ium: Shares the oxidopyridinium moiety but lacks the piperidine and benzamide components.
Pyridine, 1-oxide: A simpler structure with only the oxidopyridinium moiety.
Uniqueness
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide is unique due to its combination of a benzamide core, piperidine ring, and oxidopyridinium moiety
Properties
CAS No. |
630121-58-3 |
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Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-ethenyl-N-[[4-(1-oxidopyridin-1-ium-2-yl)piperidin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H23N3O2/c1-2-16-6-5-7-18(14-16)20(24)21-15-22-12-9-17(10-13-22)19-8-3-4-11-23(19)25/h2-8,11,14,17H,1,9-10,12-13,15H2,(H,21,24) |
InChI Key |
FFGUCIAXMYUXMW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C(=O)NCN2CCC(CC2)C3=CC=CC=[N+]3[O-] |
Origin of Product |
United States |
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